3,5-Dihydroxy-4-iodobenzoic acid

Catalog No.
S2775513
CAS No.
76447-13-7
M.F
C7H5IO4
M. Wt
280.017
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dihydroxy-4-iodobenzoic acid

CAS Number

76447-13-7

Product Name

3,5-Dihydroxy-4-iodobenzoic acid

IUPAC Name

3,5-dihydroxy-4-iodobenzoic acid

Molecular Formula

C7H5IO4

Molecular Weight

280.017

InChI

InChI=1S/C7H5IO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)

InChI Key

NFMORHUZHRTYFU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)I)O)C(=O)O

solubility

not available

3,5-Dihydroxy-4-iodobenzoic acid is a chemical compound with the molecular formula C₇H₅IO₄ and a CAS number of 76447-13-7. It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions and an iodine atom at the 4th position of the benzoic acid structure. This compound typically appears as a white solid and exhibits notable solubility in organic solvents. The molecular weight of 3,5-dihydroxy-4-iodobenzoic acid is approximately 264.02 g/mol .

Currently, there is no documented information on the specific mechanism of action of DHIBA in biological systems.

Further Research Needed

While some aspects of DHIBA's structure and potential reactions can be discussed, significant research gaps remain. Future investigations could explore:

  • Natural occurrence and potential biological functions of DHIBA.
  • Detailed investigation of its chemical reactions and potential applications.
  • Experimental determination of its physical and chemical properties.
  • Safety assessments to establish proper handling procedures.
Due to its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to diverse derivatives.

These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that 3,5-dihydroxy-4-iodobenzoic acid possesses various biological activities:

  • Antimicrobial Properties: It has been shown to exhibit antibacterial effects against certain strains of bacteria.
  • Antioxidant Activity: The compound demonstrates potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
  • Pharmacological Potential: Preliminary studies suggest that it may have applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

The synthesis of 3,5-dihydroxy-4-iodobenzoic acid can be achieved through several methods:

  • Hydroxylation of 4-Iodobenzoic Acid: This method involves the hydroxylation of 4-iodobenzoic acid using suitable reagents such as potassium permanganate or other oxidizing agents.
  • Direct Iodination: Starting from 3,5-dihydroxybenzoic acid, iodine can be introduced at the para position through electrophilic aromatic substitution.
  • Multi-step Synthesis: This approach may involve several steps including protection-deprotection strategies to selectively introduce hydroxyl and iodine groups .

3,5-Dihydroxy-4-iodobenzoic acid is utilized in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Synthesis: The compound is used to create other derivatives that may have enhanced properties for research purposes.
  • Analytical Chemistry: Its unique structure allows it to be employed as a standard or marker in analytical methods such as HPLC.

Studies on the interactions of 3,5-dihydroxy-4-iodobenzoic acid with biological molecules have indicated that it may interact with proteins and enzymes involved in metabolic pathways. Its potential as a modulator for various biochemical processes makes it a candidate for further investigation in drug design and development .

Several compounds share structural similarities with 3,5-dihydroxy-4-iodobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 3-hydroxy-4-iodobenzoateC₉H₉IO₄Methyl ester derivative
Methyl 4-hydroxy-3-iodobenzoateC₉H₉IO₄Different hydroxyl positioning
Methyl 3,5-dihydroxy-4-iodobenzoateC₉H₉IO₅Contains an additional hydroxyl group
Methyl 4-hydroxy-3,5-diiodobenzoateC₉H₇I₂O₄Contains two iodine atoms

Uniqueness

The uniqueness of 3,5-dihydroxy-4-iodobenzoic acid lies in its specific arrangement of hydroxyl and iodine groups which contribute to its distinct biological activities and reactivity patterns compared to similar compounds. Its dual hydroxylation provides enhanced solubility and potential interactions that are not present in simpler derivatives .

Molecular Formula and Mass Specifications

3,5-Dihydroxy-4-iodobenzoic acid possesses the molecular formula C₇H₅IO₄, representing a substituted benzoic acid derivative with specific halogen and hydroxyl functionalities [5]. The compound exhibits a molecular weight of 280.02 grams per mole, as documented in chemical databases and supplier specifications [5]. This molecular mass reflects the presence of seven carbon atoms, five hydrogen atoms, one iodine atom, and four oxygen atoms within the molecular structure [5].

The mass specifications indicate that the compound contains 30.00% carbon, 1.80% hydrogen, 45.36% iodine, and 22.84% oxygen by mass composition [5]. The relatively high proportion of iodine contributes significantly to the overall molecular weight, making it one of the heaviest substituents in the molecule [5]. The molecular ion peak in mass spectrometry analysis would be expected at mass-to-charge ratio 280, corresponding to the intact molecular ion [5].

ParameterValue
Molecular FormulaC₇H₅IO₄ [5]
Molecular Weight280.02 g/mol [5]
Carbon Content30.00% [5]
Hydrogen Content1.80% [5]
Iodine Content45.36% [5]
Oxygen Content22.84% [5]

Chemical Structure and Functional Group Analysis

The chemical structure of 3,5-dihydroxy-4-iodobenzoic acid consists of a benzene ring bearing three distinct functional groups positioned at specific locations [5]. The compound features a carboxylic acid group (-COOH) attached to the benzene ring at position 1, serving as the primary functional group that defines the compound as a benzoic acid derivative [5]. Two hydroxyl groups (-OH) are positioned at the 3 and 5 positions of the benzene ring, creating a symmetric substitution pattern around the aromatic core [5].

The iodine atom occupies position 4 on the benzene ring, situated between the two hydroxyl groups [5]. This positioning creates a unique electronic environment where the electron-withdrawing nature of the iodine atom interacts with the electron-donating properties of the hydroxyl groups [5]. The aromatic ring maintains its characteristic delocalized π-electron system, although the substituents modify the electron density distribution throughout the molecule [5].

The carboxylic acid functional group introduces both acidic properties and hydrogen bonding capabilities to the molecule [5]. The hydroxyl groups contribute additional hydrogen bonding sites and further modify the compound's polarity and reactivity [5]. The iodine substituent, being the largest halogen, introduces significant steric effects while also influencing the electronic properties of the aromatic system [5].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3,5-dihydroxy-4-iodobenzoic acid [5]. This nomenclature follows the standard convention for naming substituted benzoic acids, where the carboxylic acid group serves as the principal functional group and defines position 1 on the benzene ring [5]. The substituents are numbered according to their positions relative to the carboxylic acid group, with the lowest possible numbers assigned to the substituents [5].

Alternative naming conventions include the Chemical Abstracts Service systematic name "benzoic acid, 3,5-dihydroxy-4-iodo-" [5]. This naming system places the base name "benzoic acid" first, followed by the substituents listed in alphabetical order with their corresponding position numbers [5]. The compound may also be referenced using descriptive names that emphasize specific structural features or relationships to other known compounds [5].

Historical or trivial names for this compound are not widely documented in the literature, reflecting its specialized nature and limited commercial availability [5]. The systematic International Union of Pure and Applied Chemistry nomenclature remains the preferred and most widely accepted naming convention for scientific and regulatory purposes [5].

Naming SystemName
International Union of Pure and Applied Chemistry3,5-dihydroxy-4-iodobenzoic acid [5]
Chemical Abstracts ServiceBenzoic acid, 3,5-dihydroxy-4-iodo- [5]
Alternative3,5-dihydroxy-4-iodo-benzoic acid [5]

Chemical Identifiers and Registry Numbers

The Chemical Abstracts Service Registry Number for 3,5-dihydroxy-4-iodobenzoic acid is 76447-13-7, which serves as the unique numerical identifier for this compound in chemical databases and regulatory systems [5]. This registry number is internationally recognized and facilitates accurate identification and retrieval of information about the compound across various chemical information systems [5].

3,5-Dihydroxy-4-iodobenzoic acid presents as a white solid under standard conditions . The compound exists in crystalline form and demonstrates characteristic properties of substituted benzoic acids with both hydroxyl and halogen substituents. The molecular architecture features a benzene ring with two hydroxyl groups positioned at the 3 and 5 positions, and an iodine atom at the 4 position, conferring distinct physicochemical characteristics to the molecule [2] [3].

The compound exhibits light sensitivity, requiring storage in dark conditions to maintain stability [4]. This photosensitivity is characteristic of iodinated aromatic compounds, where the carbon-iodine bond can undergo photolytic cleavage under appropriate light conditions.

Solubility Profile in Various Solvents

SolventSolubilityCharacteristics
WaterLimitedHydroxyl groups provide moderate hydrophilicity
EthanolModerateEnhanced solubility due to hydrogen bonding capabilities [5]
MethanolModerateSimilar behavior to ethanol due to hydrogen bonding [5]
AcetoneModerateModerate solubility in polar aprotic solvents [6]
DMSOGoodExcellent solubility typical for phenolic compounds [6]
Organic Solvents (General)NotableGenerally superior to aqueous solubility

The solubility profile of 3,5-Dihydroxy-4-iodobenzoic acid reflects the dual nature of its molecular structure. The presence of two hydroxyl groups at positions 3 and 5 provides hydrogen bonding capabilities, enhancing solubility in polar protic solvents such as alcohols [5]. However, the overall solubility in water remains limited due to the hydrophobic nature of the iodinated aromatic ring system .

The compound demonstrates notable solubility in organic solvents, particularly those capable of hydrogen bonding interactions . This behavior is consistent with other substituted benzoic acids where the carboxylic acid group and hydroxyl substituents contribute to solvent interactions through hydrogen bonding mechanisms.

Acid-Base Properties and pKa Values

The acid-base properties of 3,5-Dihydroxy-4-iodobenzoic acid are influenced by the presence of multiple ionizable groups. The compound contains one carboxylic acid group and two phenolic hydroxyl groups, each capable of proton dissociation under appropriate pH conditions.

While specific pKa values for 3,5-Dihydroxy-4-iodobenzoic acid were not identified in the literature, the structural similarity to 3,5-dihydroxybenzoic acid provides insight into expected behavior. The parent compound 3,5-dihydroxybenzoic acid exhibits a pKa of approximately 4.04 at 25°C [7], indicating moderate acid strength typical of substituted benzoic acids.

The electron-withdrawing effect of the iodine substituent at the 4-position would be expected to increase the acidity of both the carboxylic acid and phenolic hydroxyl groups compared to the non-iodinated analog. This effect occurs through inductive withdrawal of electron density from the aromatic ring system, stabilizing the conjugate base forms of the ionizable groups.

Thermodynamic Properties

Melting and Boiling Points

The melting and boiling points of 3,5-Dihydroxy-4-iodobenzoic acid were not definitively established in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior.

CompoundMelting Point (°C)Reference
3,5-Dihydroxybenzoic acid236-238 [7]
4-Iodobenzoic acid270-273 [8] [5]
3-Iodobenzoic acid188.3 [9]
3,5-Diiodo-4-hydroxybenzoic acid237 [10]
3,5-Dihydroxy-4-iodobenzoic acidNot AvailableLiterature gap

Based on structural comparisons, the melting point of 3,5-Dihydroxy-4-iodobenzoic acid would be expected to fall between that of 3,5-dihydroxybenzoic acid (236-238°C) and 4-iodobenzoic acid (270-273°C), likely in the range of 240-260°C. The presence of the iodine atom typically increases melting points due to enhanced intermolecular interactions, while the hydroxyl groups contribute to hydrogen bonding networks in the solid state.

Density Characteristics

Specific density values for 3,5-Dihydroxy-4-iodobenzoic acid were not found in the literature. However, the density can be estimated based on structural considerations and comparison with related compounds.

The density of 4-iodobenzoic acid is reported as 2.0 ± 0.1 g/cm³ [8], reflecting the contribution of the heavy iodine atom. The additional hydroxyl groups in 3,5-Dihydroxy-4-iodobenzoic acid would be expected to increase the density slightly due to enhanced intermolecular hydrogen bonding and more efficient molecular packing.

Heat Capacity and Thermochemical Data

Specific heat capacity and thermochemical data for 3,5-Dihydroxy-4-iodobenzoic acid were not identified in the literature. This represents a significant gap in the thermodynamic characterization of this compound.

For related iodobenzoic acids, thermochemical studies have been conducted. The heat capacity data for iodobenzoic acid derivatives typically shows temperature-dependent behavior, with values ranging from approximately 280-315 J/mol·K in the temperature range of 800-1100 K for gas-phase species [11].

Crystallographic Properties

Detailed crystallographic analysis of 3,5-Dihydroxy-4-iodobenzoic acid was not found in the available literature. However, insights can be drawn from crystallographic studies of related compounds.

The crystallographic structure of 4-iodobenzoic acid has been extensively studied, revealing key structural features relevant to understanding 3,5-Dihydroxy-4-iodobenzoic acid. 4-Iodobenzoic acid crystallizes in the space group P2₁/n and forms dimeric units through hydrogen bonding between carboxylic acid groups [12] [13]. The dimers are held together by strong hydrogen bonds with additional van der Waals interactions between iodine atoms contributing to the overall crystal stability [12].

The iodine-iodine distance in the layered structure of 4-iodobenzoic acid falls within van der Waals contact radii, creating interactions that cause deformation in the electron density of the iodine atoms [12]. This halogen bonding interaction is likely to be present in 3,5-Dihydroxy-4-iodobenzoic acid as well.

For 3,5-Dihydroxy-4-iodobenzoic acid, the presence of two additional hydroxyl groups would be expected to create a more complex hydrogen bonding network in the crystal structure. The compound would likely exhibit:

  • Intermolecular hydrogen bonding between carboxylic acid groups, forming dimeric units similar to other benzoic acid derivatives
  • Additional hydrogen bonding involving the phenolic hydroxyl groups at positions 3 and 5
  • Halogen bonding interactions involving the iodine atom at position 4
  • Potential π-π stacking interactions between aromatic rings

XLogP3

1.4

Dates

Last modified: 08-17-2023

Explore Compound Types